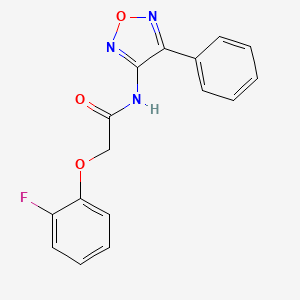

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Descripción

2-(2-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at the 4-position and an acetamide side chain bearing a 2-fluorophenoxy moiety. The compound’s molecular formula is C₁₆H₁₂FN₃O₃, with a molecular weight of 313.29 g/mol (estimated from analogs in ).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c17-12-8-4-5-9-13(12)22-10-14(21)18-16-15(19-23-20-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLFCGGXCNFZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

2-(3,5-Dimethylphenoxy)-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Acetamide ()

- Molecular Formula : C₁₈H₁₇N₃O₃

- Molecular Weight : 323.35 g/mol

- Key Differences: Replacement of the 2-fluorophenoxy group with a 3,5-dimethylphenoxy moiety increases steric bulk and lipophilicity (logP likely higher due to methyl groups).

N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)-2-(2,4,6-Trimethylphenoxy)Acetamide ()

- Molecular Formula : C₁₉H₁₉N₃O₃

- Molecular Weight : 337.37 g/mol

- Key Differences: The 2,4,6-trimethylphenoxy group introduces significant steric hindrance and hydrophobicity, which may reduce solubility but improve membrane permeability. The lack of fluorine diminishes polarity compared to the target compound .

Modifications on the 1,2,5-Oxadiazole Core

2,2,2-Trifluoro-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Acetamide ()

- Molecular Formula : C₁₀H₆F₃N₃O₂

- Molecular Weight : 257.17 g/mol

- Key Differences: The trifluoroacetamide group replaces the fluorophenoxy-acetamide side chain. The strong electron-withdrawing effect of the trifluoromethyl group enhances metabolic stability but may reduce solubility. Photochemical studies indicate this compound undergoes interconversion to 1,3,4-oxadiazoles under UV light, suggesting lower stability compared to the target compound .

N-(4-Ethyl-1,2,5-Oxadiazol-3-yl)-2-[4-(Propan-2-yl)Phenoxy]Acetamide ()

- Molecular Formula : C₁₆H₂₀N₃O₃

- Molecular Weight : 302.35 g/mol

- The 4-isopropylphenoxy group increases lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .

Functional Group Additions and Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()

- Molecular Formula : C₁₇H₁₃F₃N₂O₂S

- Molecular Weight : 366.36 g/mol

- Key Differences : Replacement of the oxadiazole core with a benzothiazole ring introduces sulfur-mediated interactions. The 3-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This analog’s trifluoromethyl group may enhance potency in enzyme inhibition but increase toxicity risks .

2-{[(Z)-[Amino(4-Amino-1,2,5-Oxadiazol-3-yl)Methylidene]Amino]Oxy}-N-(4-Nitrophenyl)Acetamide ()

- Molecular Formula : C₁₂H₁₂N₈O₅

- Molecular Weight : 360.28 g/mol

- Key Differences: The addition of a nitro group and amino-imine moiety creates a highly polar structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.